molecular formula C5H4BrFOS B13964111 4-Bromo-5-fluoro-2-thiophenemethanol

4-Bromo-5-fluoro-2-thiophenemethanol

Katalognummer: B13964111
Molekulargewicht: 211.05 g/mol
InChI-Schlüssel: XJFOBJRYKXYNOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-fluoro-2-thiophenemethanol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine and fluorine atoms attached to the thiophene ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-thiophenemethanol typically involves multi-step reactions. One common method is the bromination and fluorination of thiophene derivatives. The process may include:

    Bromination: Thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom.

    Fluorination: The brominated thiophene is then reacted with a fluorinating agent to introduce the fluorine atom.

    Methanol Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-fluoro-2-thiophenemethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-fluoro-2-thiophenemethanol is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-fluoro-2-thiophenemethanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. It may interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-fluoro-2-thiophenemethanol
  • 2-Bromo-5-fluoro-2-thiophenemethanol
  • 4-Bromo-2,5-dimethoxyphenethylamine

Comparison

4-Bromo-5-fluoro-2-thiophenemethanol is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, highlighting its uniqueness in various scientific studies.

Eigenschaften

Molekularformel

C5H4BrFOS

Molekulargewicht

211.05 g/mol

IUPAC-Name

(4-bromo-5-fluorothiophen-2-yl)methanol

InChI

InChI=1S/C5H4BrFOS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2

InChI-Schlüssel

XJFOBJRYKXYNOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1Br)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.